molecular formula C8H6BrNO2 B6188935 4-bromo-1-isocyanato-2-methoxybenzene CAS No. 1219731-97-1

4-bromo-1-isocyanato-2-methoxybenzene

Cat. No.: B6188935
CAS No.: 1219731-97-1
M. Wt: 228
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-bromo-2-methoxyaniline with phosgene (COCl2) under controlled conditions to form the isocyanate derivative .

Industrial Production Methods

In an industrial setting, the production of 4-bromo-1-isocyanato-2-methoxybenzene may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-bromo-1-isocyanato-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-1-isocyanato-2-methoxybenzene can be achieved through a two-step reaction process. The first step involves the synthesis of 4-bromo-2-methoxybenzoic acid, which is then converted to the final product in the second step by reacting it with phosgene and ammonia.", "Starting Materials": [ "4-bromo-2-methoxyphenol", "sodium hydroxide", "sulfuric acid", "phosgene", "ammonia" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-methoxybenzoic acid", "a. Dissolve 4-bromo-2-methoxyphenol in a mixture of sodium hydroxide and water.", "b. Add sulfuric acid to the mixture and heat it to reflux for several hours.", "c. Cool the mixture and extract the product with ether.", "d. Wash the ether layer with water and dry it over anhydrous magnesium sulfate.", "e. Evaporate the ether to obtain 4-bromo-2-methoxybenzoic acid.", "Step 2: Synthesis of 4-bromo-1-isocyanato-2-methoxybenzene", "a. Dissolve 4-bromo-2-methoxybenzoic acid in anhydrous dichloromethane.", "b. Add phosgene to the solution and stir it for several hours.", "c. Add ammonia to the solution and stir it for several more hours.", "d. Extract the product with ether and wash the ether layer with water.", "e. Dry the ether layer over anhydrous magnesium sulfate and evaporate the ether to obtain the final product, 4-bromo-1-isocyanato-2-methoxybenzene." ] }

CAS No.

1219731-97-1

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.